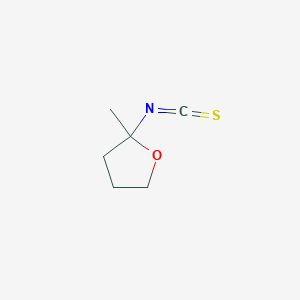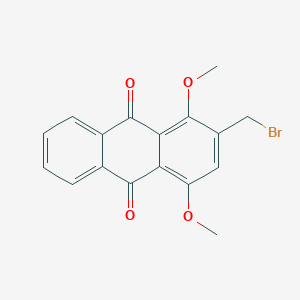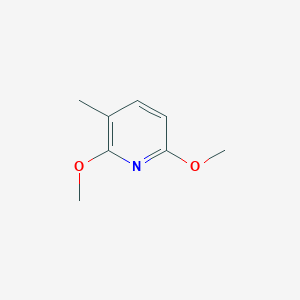
9,10-Anthracenedione, 1,1'-dithiobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,1’-dithiobis- is a chemical compound with the molecular formula C({28})H({16})O({4})S({2}) It is a derivative of anthracenedione, featuring two sulfur atoms bridging two anthracenedione units
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,1’-dithiobis- typically involves the reaction of 9,10-anthracenedione with sulfur-containing reagents. One common method is the reaction of 9,10-anthracenedione with thiols or disulfides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfur bridge.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: 9,10-Anthracenedione, 1,1’-dithiobis- can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives or other reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4})), and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted anthracenedione derivatives.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,1’-dithiobis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,1’-dithiobis- involves its interaction with molecular targets through its sulfur bridges. These interactions can lead to the modulation of various biochemical pathways. For example, in biological systems, it may interact with enzymes or proteins, altering their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
9,10-Anthracenedione: The parent compound, lacking the sulfur bridges.
1,4-Dihydroxy-9,10-anthracenedione: A hydroxylated derivative with different chemical properties.
1,4-Bis(methylamino)-9,10-anthracenedione: A derivative with amino groups, used in dye production.
Uniqueness: 9,10-Anthracenedione, 1,1’-dithiobis- is unique due to its sulfur bridges, which impart distinct chemical and physical properties. These bridges can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
13354-33-1 |
|---|---|
Fórmula molecular |
C28H14O4S2 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
1-[(9,10-dioxoanthracen-1-yl)disulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H14O4S2/c29-25-15-7-1-3-9-17(15)27(31)23-19(25)11-5-13-21(23)33-34-22-14-6-12-20-24(22)28(32)18-10-4-2-8-16(18)26(20)30/h1-14H |
Clave InChI |
DFASTHACKVACMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SSC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
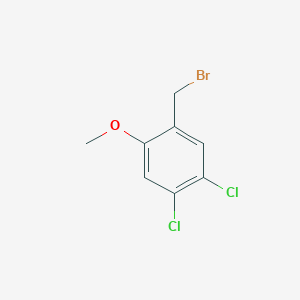
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
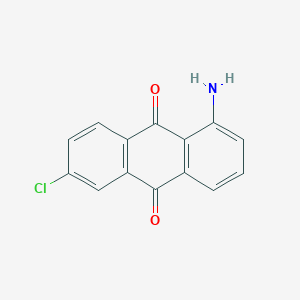
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
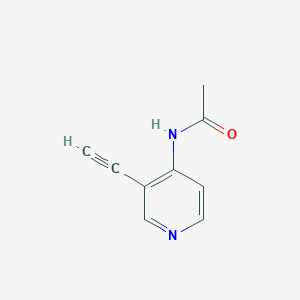
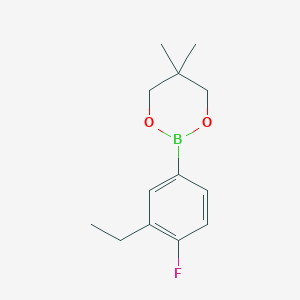
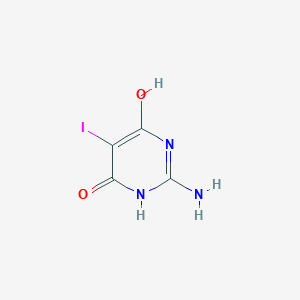

![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
